N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 4-bromophenyl group at position 1, a 4-ethoxyphenyl group at position 2, and a carbothioamide (-C(S)NH2) moiety.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS/c1-2-27-19-11-5-16(6-12-19)21-20-4-3-13-25(20)14-15-26(21)22(28)24-18-9-7-17(23)8-10-18/h3-13,21H,2,14-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGJCYBMVDPUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, structural characteristics, and biological evaluations based on various studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The core structure is derived from pyrrolo[1,2-a]pyrazine, which is functionalized with bromophenyl and ethoxyphenyl groups. These modifications enhance the compound's chemical properties and biological activity.
Key Steps in Synthesis:
- Formation of Pyrrolo[1,2-a]pyrazine Core: Achieved through cyclization reactions involving 2-aminopyrazine and suitable diketones.
- Introduction of Bromophenyl Group: Conducted via bromination using bromine or N-bromosuccinimide.
- Introduction of Ethoxyphenyl Group: Typically involves nucleophilic substitution reactions.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and pyrazole have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain synthesized compounds displayed up to 67% inhibition in antioxidant activity when evaluated using the DPPH free radical scavenging method .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. In studies assessing various derivatives of pyrazines and pyrroles, it was found that compounds containing halogens exhibited enhanced antioxidant capabilities. The DPPH assay results showed that these compounds could effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
DNA Binding Affinity
The DNA binding studies conducted on related compounds revealed that those with halogen substitutions demonstrated significant binding affinity. The intercalation and groove binding mechanisms were identified as key interactions contributing to their biological efficacy. This aspect is crucial for developing anticancer agents as it suggests the potential for these compounds to interfere with DNA replication processes in cancer cells .
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of related pyrazolo[4,3-e][1,2,4]triazines reported promising results against human cancer cell lines. The synthesized compounds showed significant cytotoxicity at micromolar concentrations. The structure-activity relationship (SAR) analysis indicated that specific functional groups play a pivotal role in enhancing anticancer activity by modulating interactions with cellular targets involved in proliferation and survival pathways .
Case Study 2: HIV Inhibition
Another investigation focused on the anti-HIV properties of structurally similar compounds. It was found that certain derivatives significantly inhibited HIV-1 replication by interfering with the viral envelope glycoprotein gp41's functionality. The most potent compounds were correlated with their ability to disrupt crucial protein-protein interactions necessary for viral entry into host cells .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Pyrrolo[1,2-a]pyrazine Derivatives
- 3-(4-Bromophenyl)pyrrolo[1,2-a]pyrazine-6-carbaldehyde (5c) :
This analog retains the pyrrolo[1,2-a]pyrazine core but replaces the carbothioamide with a carbaldehyde (-CHO) group at position 5. The 4-bromophenyl substituent at position 3 enhances electron-withdrawing effects, influencing regioselectivity in electrophilic substitutions (e.g., acetylation) .- Key Data :
- Melting Point: 170.2–172.6 °C
- Synthesis: Electrophilic formylation using POCl3 .
Imidazo[1,2-a]pyrazine Derivatives
Substituent Variations
Carbothioamide vs. Carboxamide
- N-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-carbothioamide :
This analog shares the carbothioamide group but replaces bromophenyl/ethoxyphenyl with dimethoxyphenyl substituents. Methoxy groups increase solubility but may reduce electrophilicity compared to bromine .
Bromophenyl Substitutions
- N-(5-(4-Bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)acetamide (11): While the core differs (pyrrolo[2,3-d]pyrimidin vs.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
